Methyl 7-methyl-2,4-dioxo-3-[2-oxo-2-(propylamino)ethyl]-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate
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Overview
Description
METHYL 7-METHYL-2,4-DIOXO-1-PHENYL-3-[(PROPYLCARBAMOYL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound belonging to the pyridopyrimidine family. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core, a phenyl group, and a propylcarbamoyl methyl substituent. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 7-METHYL-2,4-DIOXO-1-PHENYL-3-[(PROPYLCARBAMOYL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
METHYL 7-METHYL-2,4-DIOXO-1-PHENYL-3-[(PROPYLCARBAMOYL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
METHYL 7-METHYL-2,4-DIOXO-1-PHENYL-3-[(PROPYLCARBAMOYL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 7-METHYL-2,4-DIOXO-1-PHENYL-3-[(PROPYLCARBAMOYL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7-Methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid: This compound shares a similar core structure but lacks the propylcarbamoyl methyl substituent.
Methyl 1-(2-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate: This compound has a methoxyphenyl group instead of a phenyl group.
Uniqueness
The uniqueness of METHYL 7-METHYL-2,4-DIOXO-1-PHENYL-3-[(PROPYLCARBAMOYL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE lies in its specific substituents, which may confer unique biological and chemical properties compared to its analogues.
Properties
Molecular Formula |
C21H22N4O5 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
methyl 7-methyl-2,4-dioxo-3-[2-oxo-2-(propylamino)ethyl]-1-phenylpyrido[2,3-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C21H22N4O5/c1-4-10-22-16(26)12-24-19(27)17-15(20(28)30-3)11-13(2)23-18(17)25(21(24)29)14-8-6-5-7-9-14/h5-9,11H,4,10,12H2,1-3H3,(H,22,26) |
InChI Key |
MHGNGBLZLPWCIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CN1C(=O)C2=C(C=C(N=C2N(C1=O)C3=CC=CC=C3)C)C(=O)OC |
Origin of Product |
United States |
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